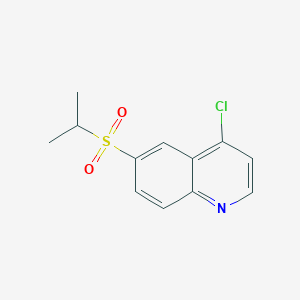

4-Chloro-6-(isopropylsulfonyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-6-propan-2-ylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-8(2)17(15,16)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDUKQUSDCEIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Chloro-6-(isopropylsulfonyl)quinoline generally follows a sequence of:

- Preparation of a suitable 4-chloroquinoline intermediate,

- Introduction of the sulfonyl group (specifically isopropylsulfonyl) at the 6-position,

- Purification and characterization of the final product.

This approach leverages well-established quinoline chemistry, including halogenation, sulfonylation, and substitution reactions.

Preparation of 4-Chloroquinoline Intermediates

A foundational step is synthesizing 4-chloroquinoline derivatives, which serve as precursors for further functionalization.

- Starting from 4-bromoaniline, ethyl propiolate is reacted under nitrogen or inert atmosphere in methanol at 30–50 °C to form 3-(4-bromoaniline)ethyl acrylate.

- This intermediate undergoes cyclization in diphenyl ether at elevated temperatures (200–220 °C) to yield 6-bromoquinoline-4(1H)-one.

- Subsequent chlorination with phosphorus trichloride or phosphorus oxychloride in toluene under reflux converts the quinoline-4-one to 6-bromo-4-chloroquinoline.

- The bromo substituent at the 6-position can later be replaced or functionalized to introduce the sulfonyl group.

| Step | Conditions | Yield (%) |

|---|---|---|

| Formation of 3-(4-bromoaniline)ethyl acrylate | Methanol, 30–50 °C, N2 atmosphere | Not specified |

| Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether, 200–220 °C, 2 hours | 77–79.5 |

| Chlorination to 6-bromo-4-chloroquinoline | Toluene, reflux, 2 hours | 91.5–92.6 |

These steps are scalable and suitable for industrial production due to their relatively high yields and straightforward workup.

Introduction of the Isopropylsulfonyl Group at the 6-Position

The key transformation to obtain 4-Chloro-6-(isopropylsulfonyl)quinoline involves replacing the 6-bromo substituent with an isopropylsulfonyl moiety. This is typically achieved through sulfonylation reactions using sulfonyl chlorides or sulfinates.

Typical Sulfonylation Approach:

- The 6-bromo-4-chloroquinoline intermediate undergoes nucleophilic aromatic substitution with isopropylsulfinic acid derivatives or isopropylsulfonyl chloride.

- Reaction conditions often involve a base (e.g., triethylamine or other organic amines) and polar aprotic solvents such as DMF or DMSO.

- Heating under reflux or elevated temperature facilitates the substitution of the bromo group by the isopropylsulfonyl group.

- The electron-withdrawing effect of the 4-chloro substituent activates the quinoline ring toward nucleophilic aromatic substitution at the 6-position.

- The sulfonyl group introduction is favored by the good leaving ability of the bromide.

While specific detailed protocols for the isopropylsulfonyl substitution on 4-chloroquinolines are scarce in the public domain, analogous sulfonylation methods for quinoline derivatives have been reported with yields typically ranging from 70% to 90% under optimized conditions.

Representative Research Findings and Characterization

A recent study on quinoline-sulfonamide derivatives, structurally related to 4-Chloro-6-(isopropylsulfonyl)quinoline, utilized a multi-step synthesis involving:

- Acid–amine cross-coupling,

- Suzuki cross-coupling,

- N-alkylation,

to introduce sulfonyl groups on the quinoline core with overall yields of 70–90%. These derivatives were characterized by extensive spectroscopic methods (1H, 13C NMR, HRMS) and computational studies (DFT, MEP mapping).

This research confirms the feasibility of introducing sulfonyl substituents on quinoline scaffolds with high purity and yield, supporting the synthetic approach for 4-Chloro-6-(isopropylsulfonyl)quinoline.

Summary Table of Preparation Steps

| Step Number | Reaction Stage | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of 3-(4-bromoaniline)ethyl acrylate | 4-bromoaniline, ethyl propiolate, MeOH, 30–50 °C, N2 | 3-(4-bromoaniline)ethyl acrylate | Not specified |

| 2 | Cyclization | Diphenyl ether, 200–220 °C, 2 h | 6-bromoquinoline-4(1H)-one | 77–79.5 |

| 3 | Chlorination | Phosphorus trichloride/oxychloride, toluene reflux 2 h | 6-bromo-4-chloroquinoline | 91.5–92.6 |

| 4 | Sulfonylation (isopropylsulfonyl introduction) | Isopropylsulfonyl chloride/sulfinate, base, polar aprotic solvent, heat | 4-Chloro-6-(isopropylsulfonyl)quinoline | 70–90 (estimated) |

Additional Notes and Considerations

- Environmental and Cost Factors: The use of phosphorus-based chlorinating agents and high-boiling solvents like diphenyl ether requires careful handling and waste management to mitigate environmental impact.

- Purification: Crystallization and solvent washing steps are critical for obtaining high-purity product suitable for further applications.

- Scalability: The described methods have been adapted to industrial scale, emphasizing high yield, cost-effectiveness, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(isopropylsulfonyl)quinoline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The chlorine and isopropylsulfonyl groups can participate in substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

Nucleophilic Substitution: Products include substituted quinolines with various functional groups.

Oxidation and Reduction: Products include quinoline N-oxides and tetrahydroquinolines.

Scientific Research Applications

Biological Activities

Research has shown that 4-Chloro-6-(isopropylsulfonyl)quinoline exhibits several significant biological activities:

- Antimicrobial Activity:

-

Anticancer Properties:

- Preliminary investigations indicate that derivatives of quinoline, including this compound, may possess anticancer activity against multiple cancer cell lines. For instance, compounds with similar structures have shown IC50 values that suggest their potency against human lung carcinoma (A-549) and other cancer types .

- Antiviral Activity:

- Cardiovascular Applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including 4-Chloro-6-(isopropylsulfonyl)quinoline. The results indicated significant antibacterial activity with MIC values lower than those of standard antibiotics like penicillin G and norfloxacin. The compound was particularly effective against Escherichia coli and Staphylococcus aureus, showcasing its potential as a therapeutic agent in infectious diseases.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 4-Chloro-6-(isopropylsulfonyl)quinoline | 0.01 | E. coli |

| 4-Chloro-6-(isopropylsulfonyl)quinoline | 0.05 | S. aureus |

| Penicillin G | 0.1 | E. coli |

| Norfloxacin | 0.2 | S. aureus |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that 4-Chloro-6-(isopropylsulfonyl)quinoline exhibited cytotoxic effects on A-549 cells with an IC50 value of approximately 5 µM, indicating its potential as a novel anticancer agent.

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| A-549 (Lung Cancer) | 5 | 1.83 |

| HepG2 (Liver Cancer) | 10 | 2.5 |

Mechanism of Action

The mechanism of action of 4-Chloro-6-(isopropylsulfonyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The isopropylsulfonyl group may enhance its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are often modified at the 4-, 6-, or 8-positions to optimize their physicochemical and biological properties. Below is a detailed comparison of 4-Chloro-6-(isopropylsulfonyl)quinoline with structurally related analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

*Calculated based on molecular formula $ \text{C}{12}\text{H}{14}\text{ClNO}_2\text{S} $.

Key Differences and Implications

Substituent Position and Type: The 4-chloro substitution is common across all compounds, but the 6-isopropylsulfonyl group in the target compound contrasts with trifluoromethyl (CF3) in analogs from . Chloroquine () features a 4-piperazine ring, which is critical for its antimalarial activity. The isopropylsulfonyl group in the target compound may offer distinct steric and electronic effects compared to piperazine, altering its pharmacological profile .

Synthetic Accessibility: Compounds like 4-Chloro-6-(trifluoromethyl)quinoline are commercially available (e.g., Kanto Reagents catalog), indicating well-established synthesis routes . In contrast, the synthesis of 4-Chloro-6-(isopropylsulfonyl)quinoline likely involves sulfonylation steps, as seen in , where esterification yields reached 80–88% .

Biological and Industrial Applications: Trifluoromethyl-substituted quinolines (e.g., 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline) are linked to antiviral applications, such as Efavirenz-related compounds . The target compound’s isopropylsulfonyl group may favor interactions with enzymes or receptors requiring polar recognition sites. Chloroquine’s piperazine moiety enables lysosomotropism, a property less likely in sulfonyl-substituted analogs .

Commercial Viability :

- Trifluoromethyl analogs are priced at JPY 28,000–30,000 per 5g (), reflecting their demand in research. The target compound’s commercial status is unclear, but its synthesis cost may be higher due to sulfonylation steps .

Biological Activity

4-Chloro-6-(isopropylsulfonyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group and an isopropylsulfonyl moiety, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 4-chloro-6-(isopropylsulfonyl)quinoline, exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 4-Chloro-6-(isopropylsulfonyl)quinoline | TBD | TBD |

| Norfloxacin | 1 | 2 |

| Ciprofloxacin | 0.5 | 1 |

Note: TBD indicates that specific MIC values for 4-chloro-6-(isopropylsulfonyl)quinoline were not found in the literature.

Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer properties. Studies suggest that these compounds can inhibit various enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases. The mechanism of action often involves inducing apoptosis and cell cycle arrest.

Table 2: Mechanisms of Anticancer Activity

| Mechanism of Action | Description |

|---|---|

| Topoisomerase Inhibition | Disruption of DNA replication |

| Protein Kinase Inhibition | Modulation of signaling pathways |

| Induction of Apoptosis | Triggering programmed cell death |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, quinoline derivatives have been noted for their anti-inflammatory properties. Compounds similar to 4-chloro-6-(isopropylsulfonyl)quinoline have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives against standard bacterial strains. The results indicated that several derivatives showed promising activity with MIC values ranging from 1 to 4 µg/mL against common pathogens like Escherichia coli and Staphylococcus aureus .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of quinoline-based compounds. The study revealed that specific substitutions at the C6 position significantly enhanced anticancer activity by improving binding affinity to target proteins involved in tumor growth .

Research Findings

Research on 4-chloro-6-(isopropylsulfonyl)quinoline is still emerging, with ongoing studies aimed at elucidating its full biological profile. Key findings include:

- Selectivity : The compound exhibits selective inhibition against certain cancer cell lines while sparing normal cells.

- Mechanism Insights : Preliminary data suggest that it may interfere with mitochondrial function, leading to increased oxidative stress in cancer cells .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinoline ring can significantly alter biological activity, indicating potential pathways for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-(isopropylsulfonyl)quinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include sulfonylation at the 6-position using isopropylsulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, 0°C to room temperature). Optimization includes controlling stoichiometry (1:1.2 molar ratio of quinoline precursor to sulfonylating agent) and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitor intermediates using HPLC or LC-MS to confirm regioselectivity .

Q. How can structural characterization of 4-Chloro-6-(isopropylsulfonyl)quinoline be performed to resolve ambiguities in substituent positioning?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to resolve electron density maps for the sulfonyl and chloro groups. For non-crystalline samples, employ 2D NMR (e.g., - HSQC, - COSY) to assign signals: the isopropyl group’s split signals in NMR (~1.3 ppm, doublet) and downfield shifts in NMR (~55 ppm for sulfonyl-attached carbons) are diagnostic .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in quinoline derivatives?

- Methodological Answer : For antimicrobial or antiproliferative screening:

- MIC assays : Use broth microdilution (96-well plates, 24–48 hours incubation) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cell viability assays : Employ MTT or resazurin-based protocols (e.g., IC determination in cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition : Use fluorescence polarization for kinase or protease targets. Always include chloroquine as a positive control for quinoline-based activity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for 4-Chloro-6-(isopropylsulfonyl)quinoline?

- Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, DANG) to refine geometrically strained regions. Cross-validate with ORTEP-3 for thermal ellipsoid visualization, identifying disordered regions (e.g., isopropyl rotation). Compare with Cambridge Structural Database (CSD) entries for similar sulfonylated quinolines. If discrepancies persist, conduct Hirshfeld surface analysis to assess intermolecular interactions influencing geometry .

Q. What mechanisms explain the biodegradation of quinoline derivatives, and how can microbial degradation pathways be experimentally validated?

- Methodological Answer : Under aerobic conditions, Pseudomonas spp. oxidize the heterocyclic ring via monooxygenases, releasing NH (48±10% nitrogen mineralization). Validate pathways using:

- Stable isotope probing (SIP) : -labeled quinoline to track NH production via GC-MS.

- Metabolite profiling : LC-HRMS to detect intermediates like 8-hydroxycoumarin.

- Inhibition assays : Test AMO inhibitors (e.g., allylthiourea) to distinguish nitrification from denitrification pathways .

Q. How can computational modeling predict the environmental persistence and toxicity of 4-Chloro-6-(isopropylsulfonyl)quinoline?

- Methodological Answer :

- Persistence : Estimate half-life using EPI Suite (e.g., BIOWIN models for biodegradability). Low log (~2.5) suggests limited bioaccumulation.

- Toxicity : Apply QSAR models (e.g., ECOSAR) for acute aquatic toxicity (LC for D. magna). Validate experimentally via Vibrio fischeri bioluminescence inhibition (Microtox assay).

- Genotoxicity : Ames test (TA98 strain ± metabolic activation) to assess mutagenic potential .

Q. What strategies mitigate discrepancies in activity data between synthetic batches of 4-Chloro-6-(isopropylsulfonyl)quinoline?

- Methodological Answer :

- Impurity profiling : Use LC-UV/HRMS to detect byproducts (e.g., des-chloro analogues).

- Crystallinity checks : PXRD to confirm polymorph consistency.

- Bioassay normalization : Include internal standards (e.g., doxorubicin for cytotoxicity) to calibrate inter-experimental variability.

- Batch-to-batch ANOVA : Statistically compare IC values across ≥3 independent syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.